Monométhyl auristatine E

Vue d'ensemble

Description

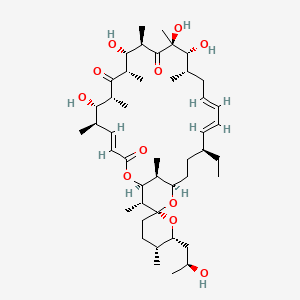

L’auristatine E monométhylée est un agent antinéoplasique synthétique dérivé de peptides présents dans le mollusque marin sans coquille Dolabella auricularia. C’est un médicament antimitotique puissant qui inhibe la division cellulaire en bloquant la polymérisation de la tubuline. En raison de sa forte toxicité, l’auristatine E monométhylée n’est pas utilisée en tant que médicament autonome, mais est plutôt liée à des anticorps monoclonaux pour cibler spécifiquement les cellules cancéreuses .

Applications De Recherche Scientifique

Monomethyl auristatin E has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: Monomethyl auristatin E is employed in cell biology research to investigate the mechanisms of cell division and mitosis.

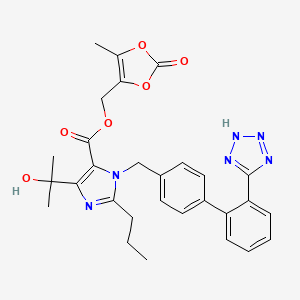

Medicine: The compound is a key component of antibody-drug conjugates (ADCs) used in cancer therapy. It is linked to monoclonal antibodies to specifically target and kill cancer cells while minimizing damage to healthy tissues.

Industry: Monomethyl auristatin E is used in the development of novel anticancer drugs and therapeutic agents .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’auristatine E monométhylée est synthétisée par une série de réactions chimiques impliquant le couplage de divers acides aminés et fragments peptidiques. Le processus de synthèse comprend les étapes suivantes :

Synthèse peptidique : La première étape implique la synthèse de fragments peptidiques en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante.

Réactions de couplage : Les fragments peptidiques sont ensuite couplés à l’aide de réactifs tels que la N,N’-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt) pour former la chaîne peptidique souhaitée.

Déprotection et purification : Les groupes protecteurs de la chaîne peptidique sont éliminés à l’aide d’acide trifluoroacétique (TFA), et le produit résultant est purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : La production industrielle de l’auristatine E monométhylée implique l’optimisation des voies de synthèse pour garantir un rendement élevé et une pureté optimale. Le processus comprend :

Optimisation des conditions de réaction : Les conditions de réaction, telles que la température, le pH et le solvant, sont optimisées pour maximiser le rendement et minimiser la formation de sous-produits.

Production à grande échelle : Le processus de synthèse est mis à l’échelle à l’aide de réacteurs de grande taille et de synthétiseurs peptidiques automatisés pour produire l’auristatine E monométhylée en grande quantité.

Purification et contrôle de la qualité : Le produit final est purifié à l’aide de techniques chromatographiques avancées et soumis à des tests rigoureux de contrôle de la qualité pour garantir sa pureté et sa puissance

Analyse Des Réactions Chimiques

Types de réactions : L’auristatine E monométhylée subit diverses réactions chimiques, notamment :

Oxydation : L’auristatine E monométhylée peut subir des réactions d’oxydation en présence d’oxydants tels que le peroxyde d’hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄).

Réduction : Des réactions de réduction peuvent se produire en utilisant des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄).

Substitution : L’auristatine E monométhylée peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène (H₂O₂), permanganate de potassium (KMnO₄) et autres oxydants.

Réduction : Borohydrure de sodium (NaBH₄), hydrure de lithium et d’aluminium (LiAlH₄) et autres agents réducteurs.

Substitution : Divers nucléophiles et électrophiles dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés de l’auristatine E monométhylée, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

4. Applications de la recherche scientifique

L’auristatine E monométhylée a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : L’auristatine E monométhylée est utilisée dans la recherche en biologie cellulaire pour étudier les mécanismes de la division cellulaire et de la mitose.

Médecine : Le composé est un élément clé des conjugués anticorps-médicaments (ADC) utilisés en thérapie anticancéreuse. Il est lié à des anticorps monoclonaux pour cibler et tuer spécifiquement les cellules cancéreuses tout en minimisant les dommages aux tissus sains.

Industrie : L’auristatine E monométhylée est utilisée dans le développement de nouveaux médicaments anticancéreux et d’agents thérapeutiques .

Mécanisme D'action

L’auristatine E monométhylée exerce ses effets en inhibant la division cellulaire par le mécanisme suivant :

Inhibition de la polymérisation de la tubuline : L’auristatine E monométhylée se lie à la tubuline, une protéine essentielle à la formation des microtubules, et empêche sa polymérisation. Cela perturbe la formation du fuseau mitotique, qui est crucial pour la ségrégation des chromosomes pendant la division cellulaire.

Conjugués anticorps-médicaments (ADC) : Lorsqu’elle est liée à des anticorps monoclonaux, l’auristatine E monométhylée est spécifiquement délivrée aux cellules cancéreuses. .

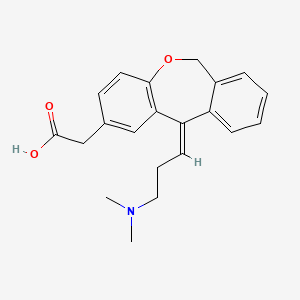

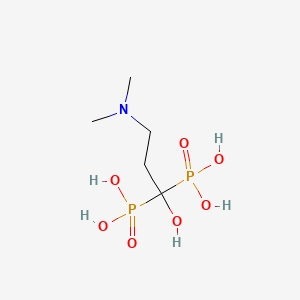

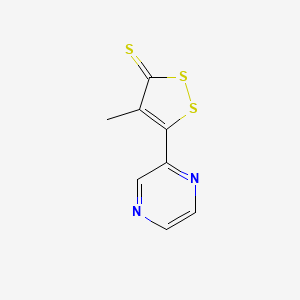

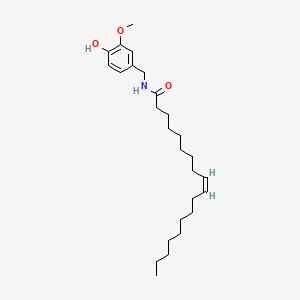

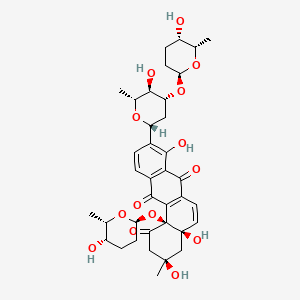

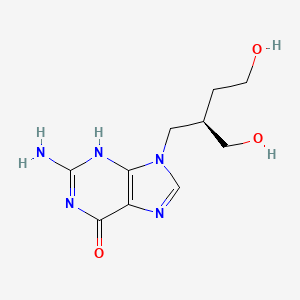

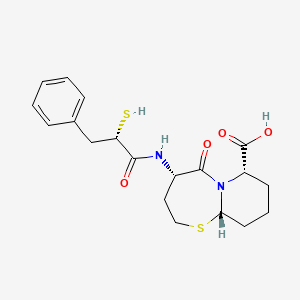

Comparaison Avec Des Composés Similaires

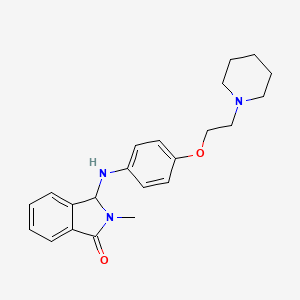

L’auristatine E monométhylée est comparée à d’autres composés similaires, tels que :

Auristatine F monométhylée : Semblable à l’auristatine E monométhylée, l’auristatine F monométhylée est également un agent antimitotique qui inhibe la polymérisation de la tubuline. L’auristatine F monométhylée a une structure chimique différente et présente une perméabilité membranaire et une activité parstander plus faibles.

Dolastatine 10 : L’auristatine E monométhylée est un analogue synthétique de la dolastatine 10, un peptide naturel doté d’une activité antimitotique puissante. Bien que les deux composés partagent des mécanismes d’action similaires, l’auristatine E monométhylée est plus stable et plus facile à synthétiser.

Vinblastine : La vinblastine est un autre médicament antimitotique utilisé en thérapie anticancéreuse.

L’auristatine E monométhylée se distingue par sa grande puissance, sa stabilité et sa capacité à être spécifiquement délivrée aux cellules cancéreuses par le biais de conjugués anticorps-médicaments, ce qui en fait un outil précieux dans la recherche et la thérapie anticancéreuses.

Propriétés

Numéro CAS |

474645-27-7 |

|---|---|

Formule moléculaire |

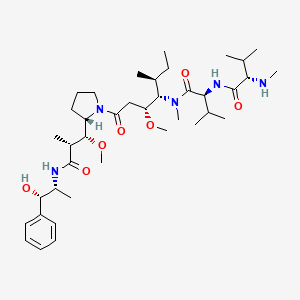

C39H67N5O7 |

Poids moléculaire |

718.0 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35-,36+/m0/s1 |

Clé InChI |

DASWEROEPLKSEI-ATNZIWGLSA-N |

SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

SMILES isomérique |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |

SMILES canonique |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Apparence |

white solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MMAE peptide monomethyl auristatin E monomethylauristatin E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

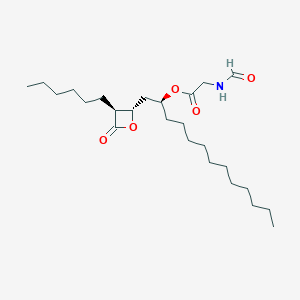

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.